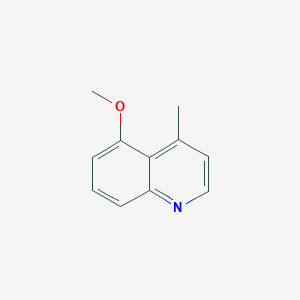

5-メトキシ-4-メチルキノリン

説明

5-Methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H11NO . It is a derivative of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-4-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinoline core .科学的研究の応用

医薬品化学

キノリンモチーフは、医薬品化学および工業化学における多様な用途により、いくつかの薬理学的に活性な複素環式化合物に広く見られます。 これらの化合物は、より環境に優しく持続可能な化学プロセスを作成する可能性を探求されることがよくあります .

EZH2阻害

いくつかの5-メトキシキノリン誘導体は、ヒストンメチル化を介した遺伝子調節に関与する酵素であるEZH2の阻害剤として研究されています。 これらの化合物は、細胞内のグローバルなH3K27me3レベルを低下させる可能性を示しており、腫瘍細胞株に対して抗生存活性も示しています .

分析化学

5-メトキシ-4-メチルキノリンなどの化合物は、NMR、HPLC、LC-MS、およびUPLCなどの技術を使用してサンプル内の物質を特定または定量化するのに役立つ分析化学における標準物質または基準物質として使用できます .

将来の方向性

Quinoline derivatives, including 5-Methoxy-4-methylquinoline, have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on exploring the potential applications of 5-Methoxy-4-methylquinoline in these areas.

作用機序

Target of Action

Quinoline derivatives, a group to which 5-methoxy-4-methylquinoline belongs, are known to interact with diverse biological targets like proteins, receptors, and enzymes . These interactions could pave the way for finding novel medication candidates to overcome recent world health problems .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit the Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase (HKMT) family . This interaction leads to changes in the methylation status of histones, affecting gene expression .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the activity of EZH2, which plays a crucial role in the methylation of histones and the regulation of gene expression .

Pharmacokinetics

A compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

For instance, some quinoline derivatives have been found to inhibit the activity of EZH2, leading to changes in the methylation status of histones and affecting gene expression .

Action Environment

For instance, factors such as pH, temperature, and the presence of other compounds can affect a compound’s stability and its interactions with its targets .

特性

IUPAC Name |

5-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-12-9-4-3-5-10(13-2)11(8)9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEPJSJPOFNPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

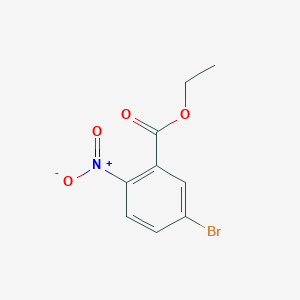

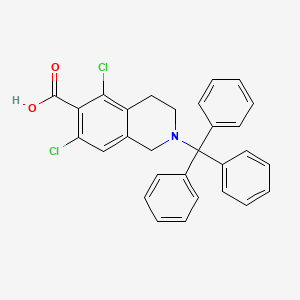

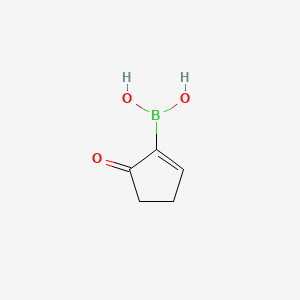

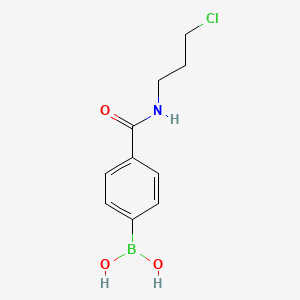

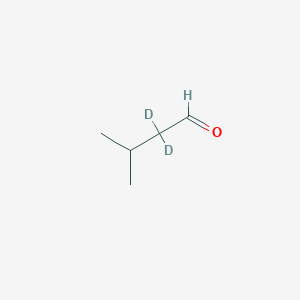

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

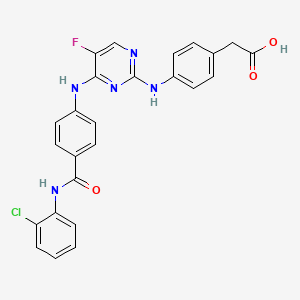

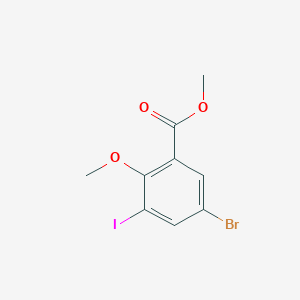

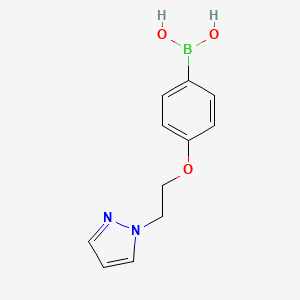

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)

![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)

![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)